molecular formula C21H23NO4 B7935187 N-tert-Butyl-N-Fmoc-glycine CAS No. 250695-67-1

N-tert-Butyl-N-Fmoc-glycine

Cat. No.: B7935187
CAS No.: 250695-67-1
M. Wt: 353.4 g/mol
InChI Key: GIHNDOYEGWHPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butyl-N-Fmoc-glycine is a protected glycine derivative widely used in peptide synthesis and proteomics. Its structure combines two critical protective groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group, which safeguards the amino terminus during solid-phase peptide synthesis (SPPS), and the tert-butyl group, which stabilizes carboxylic acid or ester functionalities against undesired reactions . This dual protection enhances its utility in constructing complex peptides with high steric flexibility, as glycine itself lacks a side chain .

The compound’s molecular formula is C₂₅H₂₉NO₆ (molecular weight: 439.50 g/mol) , and its CAS registry number is 174799-90-7 . Its applications span pharmaceutical research, structural biology, and chemical biology, particularly in synthesizing peptide analogs with tailored solubility and stability profiles .

Properties

IUPAC Name

2-[tert-butyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-21(2,3)22(12-19(23)24)20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,12-13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHNDOYEGWHPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166891
Record name N-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250695-67-1
Record name N-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250695-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N-Fmoc-glycine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N-Fmoc-glycine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The primary function of N-tert-Butyl-N-Fmoc-glycine is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the tert-butyl group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise assembly of peptides .

Comparison with Similar Compounds

Structural Differences

  • Protective Groups : this compound employs a tert-butyl group on the carboxylic acid, whereas analogues like Fmoc-N-(tert-butyloxycarbonylethyl)glycine use Boc-ethyl or Boc-methyl substitutions . These variations influence steric accessibility during coupling reactions.
  • Backbone Flexibility : Glycine derivatives with shorter side chains (e.g., Fmoc-Gly-OH) offer greater conformational flexibility compared to bulkier tert-butyl variants, which restrict rotational freedom .

Stability and Handling

  • Acid Sensitivity : tert-Butyl-protected derivatives exhibit superior stability in basic SPPS conditions compared to Boc-ethyl variants, which may undergo partial cleavage during prolonged reactions .
  • Storage : this compound requires storage at –20°C to prevent Fmoc group degradation, while analogues like Fmoc-N-(tert-butyloxycarbonylmethyl)glycine are stable at 4°C .

Q & A

Basic: What synthetic methodologies are recommended for incorporating N-tert-Butyl-N-Fmoc-glycine into peptide sequences, and how do its orthogonal protecting groups facilitate stepwise elongation?

Methodological Answer:
this compound employs two orthogonal protecting groups: the Fmoc (9-fluorenylmethyloxycarbonyl) group for amine protection and the tert-butyl group for carboxylic acid protection. The Fmoc group is cleaved under basic conditions (e.g., 20% piperidine in DMF), while the tert-butyl group requires strong acids like trifluoroacetic acid (TFA). This orthogonality allows sequential deprotection during solid-phase peptide synthesis (SPPS). Standard protocols involve activating the amino acid with coupling reagents (e.g., HBTU/HOBt/DIPEA) and monitoring coupling efficiency via the Kaiser test. Ensure resin swelling in DMF before coupling to enhance reaction kinetics .

Basic: Which analytical techniques are critical for verifying the purity and identity of this compound before use in peptide synthesis?

Methodological Answer:

  • HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile to assess purity (>98% by peak integration).
  • NMR Spectroscopy : Characteristic Fmoc aromatic protons appear at δ 7.3–7.8 ppm (¹H NMR), while tert-butyl protons resonate at δ 1.4 ppm.
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 353.5 for C21H23NO4).
  • TLC : Monitor hydrolysis using silica plates with 10% methanol/DCM (Rf ≈ 0.5 for intact compound) .

Advanced: How can researchers address low coupling yields of this compound in sterically hindered peptide sequences?

Methodological Answer:
Steric hindrance from the tert-butyl group often reduces coupling efficiency. Mitigation strategies include:

  • Activation Optimization : Use HATU instead of HBTU for stronger activation.
  • Extended Coupling Times : Increase reaction time to 2–4 hours or perform double couplings.
  • Pre-activation : Pre-mix the amino acid with DIPEA and HATU in DMF for 5 minutes before adding to the resin.
  • In-Situ Monitoring : Employ FTIR to track carbonyl peak (1650–1700 cm⁻¹) disappearance .

Advanced: What strategies exist to mitigate premature deprotection of the tert-butyl group during Fmoc-based solid-phase synthesis under mildly acidic conditions?

Methodological Answer:
Premature cleavage can occur with acidic additives (e.g., HOAt) or prolonged exposure to TFA. Solutions include:

  • Reduced Acid Concentration : Use 0.1–1% TFA in cleavage cocktails.
  • Time-Limited Deprotection : Limit Fmoc deprotection steps to ≤2 minutes with piperidine.
  • Quality Control : Perform LC-MS after each synthesis cycle to detect early tert-butyl cleavage. Adjust resin washing protocols to remove residual acids .

Advanced: How should researchers design experiments to resolve discrepancies in reported tert-butyl group stability across different peptide backbones?

Methodological Answer:

  • Comparative Kinetic Studies : Synthesize model peptides with varying steric environments (e.g., α-helix vs. β-sheet) and measure tert-butyl deprotection rates under standardized acidic conditions (pH 2–4, 25°C).
  • Quantitative NMR : Track tert-butyl proton signal decay over time.
  • Multivariate Analysis : Correlate stability data with peptide secondary structure (via CD spectroscopy) to identify backbone-dependent electronic effects .

Basic: What are the recommended storage conditions for this compound to maintain long-term stability, and how should degradation be assessed?

Methodological Answer:

  • Storage : Store at -20°C in a desiccator under argon. Avoid exposure to moisture or light.
  • Degradation Monitoring : Periodically analyze by HPLC (purity threshold: ≥95%). Hydrolysis byproducts (e.g., free glycine) can be detected via ninhydrin staining on TLC .

Advanced: How can researchers employ computational modeling to predict the conformational effects of this compound incorporation in peptide foldamers?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields with explicit solvent models to predict β-sheet/helix propensity.
  • Experimental Validation : Compare MD results with circular dichroism (CD) spectroscopy data.
  • Crystallography : Solve X-ray structures of model peptides to validate predicted conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.